Phosphomolybdic acid hydrate is a heteropolyacid hydrate. It participates in the synthesis of molybdenum disulfide (MoS2)-reduced graphene oxide (RGO) composites. Phosphomolybdic acid is one of the components of the Goldner′s trichrome stain used for tissue staining.

Phosphomolybdic acid

CAS No.: 51429-74-4

Cat. No.: VC1906681

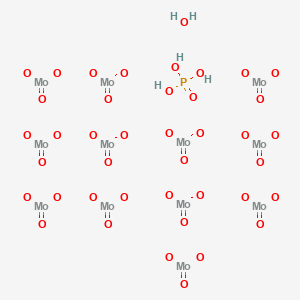

Molecular Formula: H5Mo12O41P

Molecular Weight: 1843 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51429-74-4 |

|---|---|

| Molecular Formula | H5Mo12O41P |

| Molecular Weight | 1843 g/mol |

| IUPAC Name | phosphoric acid;trioxomolybdenum;hydrate |

| Standard InChI | InChI=1S/12Mo.H3O4P.H2O.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

| Standard InChI Key | PDDXOPNEMCREGN-UHFFFAOYSA-N |

| SMILES | O.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |

| Canonical SMILES | O.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |

Introduction

Physical and Chemical Properties

Phosphomolybdic acid exhibits several distinctive physical and chemical properties that make it valuable for various applications. In its pure form, it appears as a yellow crystalline solid, though it is often used in solution form for many applications .

The compound possesses significant chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | H₃PMo₁₂O₄₀ |

| Molecular Weight | 1843.373 g/mol |

| Monoisotopic Mass | 1866.669 g/mol |

| Exact Mass | 1841.674 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 41 |

| Heavy Atom Count | 54 |

| Complexity | 112 |

| Topographical Surface Area | 693 A² |

| Covalently-Bonded Unit Count | 14 |

Source: Chemical and Physical properties data

Phosphomolybdic acid readily dissolves in water and certain organic solvents, forming a yellow solution that is commonly used in various laboratory procedures. In solution, it functions as a strong acid due to the ease of proton dissociation from its structure. This property contributes to its effectiveness as an acid catalyst in various reactions .

One of the most notable chemical properties of phosphomolybdic acid is its redox behavior. The compound can accept multiple electrons, making it an excellent oxidizing agent and redox catalyst. This property is particularly useful in analytical chemistry where it can react with various compounds to form colored complexes for detection purposes .

Synthesis Methods

The synthesis of phosphomolybdic acid typically involves the reaction between sodium molybdate, phosphoric acid, and hydrochloric acid. A detailed synthesis method described in the literature follows these steps:

-

Dissolve 20 g sodium molybdate in 40 mL water

-

Add 2 mL of 85% phosphoric acid

-

Add 20 mL concentrated hydrochloric acid drop by drop

-

Transfer the resulting yellow transparent mixture to a separatory funnel

-

Add 30 mL ether for extraction

-

Cool until stratification occurs

-

Transfer the bottom layer to the separatory funnel

-

Add 20 mL water and shake

-

Add 10 mL concentrated hydrochloric acid to pH 1.5-5

-

Add 20 mL ether for extraction

-

Cool and keep the ether layer

-

Perform drying and recrystallization to obtain the target compound

This synthesis method produces phosphomolybdic acid in its pure form, which can then be used directly or converted to a solution form depending on the intended application. The purification steps involving ether extraction are crucial for removing impurities and obtaining a high-quality product.

Applications

Analytical Chemistry Applications

Phosphomolybdic acid serves as a vital reagent in analytical chemistry, particularly for qualitative analysis and detection methods. It is extensively used in chromatography for visualizing compounds on surfaces such as paper or thin-layer chromatography plates. When applied to these surfaces, it reacts with certain organic compounds to produce colored spots or bands, enabling their detection and identification under ultraviolet light or by visual observation .

In spectrophotometric analysis, phosphomolybdic acid is utilized for quantifying phosphorus-containing species. Its ability to form stable complexes with phosphorus compounds makes it suitable for colorimetric assays and spectrophotometric measurements. Additionally, it functions as a reagent for the detection and identification of various cations, forming precipitates or colored complexes that aid in their characterization .

Furthermore, phosphomolybdic acid is employed as an analytical reagent for testing alkaloids, urea, xanthine, creatinine, ammonium, and amines. It can also react with metals such as antimony, cerium, copper, thallium, and vanadium, making it valuable for analyzing trace elements .

Catalytic Applications

One of the most significant applications of phosphomolybdic acid is its use as a catalyst in various chemical reactions. Its catalytic properties can be categorized into two main types:

-

Acid Catalysis: The protons in phosphomolybdic acid dissociate easily, giving it excellent acid catalysis performance. In water and mixed alloys, it catalyzes reactions such as acid ester exchange, epoxide opening, peroxide decomposition, and reactions between olefins and carboxylic acids .

-

Redox Catalysis: The phosphomolybdic acid anions consist of multiple molybdenum atoms that can easily transmit and accept electrons, making it an effective redox catalyst. It has been utilized in oxidation reactions, including the direct oxidation of methane to formaldehyde and the ammoxidation of propylene to produce acrylonitrile .

Research Findings

Catalysis of Cellulose Hydrolysis

Recent research has investigated phosphomolybdic acid as a catalyst for cellulose hydrolysis, which has potential applications in renewable energy production. Cellulose, a biological polymer composed of glucose molecules, can be hydrolyzed to produce glucose, which serves as a feedstock for biofuels. Traditional methods using sulfuric acid are inefficient for industrial application due to the crystalline structure of cellulose being very stable .

Studies have shown that phosphomolybdic acid offers several advantages over conventional catalysts:

-

It requires milder reaction conditions

-

It demonstrates higher selectivity

-

It provides enhanced cellulose solubility properties

Experiments conducted at various temperatures (40°C to 100°C) demonstrated that phosphomolybdic acid consistently outperformed sulfuric acid in terms of catalytic efficiency for cellulose hydrolysis. The yield of total organic carbon was found to be directly correlated with increasing temperatures. These findings suggest that phosphomolybdic acid could potentially advance current chemical hydrolysis technology for biofuel production .

Single-Metal-Atom Catalysis

Another cutting-edge research area involves phosphomolybdic acid as a support for single-metal-atom catalysts. Density-functional-theory (DFT) calculations have been employed to study CO oxidation on phosphomolybdic acid supported single-metal atom catalysts, where various metals (Pt, Au, Co, Cu, Fe, Ir, Ni, Os, Pd, Ag, Rh, and Ru) were investigated .

The research demonstrated that:

-

Oxygen molecules (O₂) are activated by the single-metal-atom active centers

-

The Langmuir-Hinshelwood mechanism is operative for CO oxidation on these systems

-

These catalysts exhibit high reactivity toward CO oxidation

This research highlights the potential of phosphomolybdic acid as a support material for advanced catalytic systems, particularly in environmental applications such as removing carbon monoxide from exhaust gases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume